Cas no 634-02-6 (guanosine cyclic 2',3'-(hydrogen phosphate))

guanosine cyclic 2',3'-(hydrogen phosphate) structure
634-02-6 structure
Productnaam:guanosine cyclic 2',3'-(hydrogen phosphate)
CAS-nummer:634-02-6
MF:C10H12N5O7P
MW:345.205342292786
CID:1651145
PubChem ID:135398728

guanosine cyclic 2',3'-(hydrogen phosphate) Chemische en fysische eigenschappen

Naam en identificatie

    • guanosine cyclic 2',3'-(hydrogen phosphate)
    • 2',3'-Cyclic GMP
    • C06194
    • 9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-tetrahydro-2H-1,3,5,2$l^{5}-furo[3,4-d][1,3,2$l^{5}]dioxaphosphol-4-yl]-2-amino-6,9-dihydro-3H-purin-6-one
    • 9K9
    • CHEBI:28181
    • guanosine cyclic-2',3'-monophosphate
    • UNII-VGU8ZU3AM5
    • GUANOSINE CYCLIC 2',3'-PHOSPHATE
    • guanosine 2',3'-cyclic phosphate
    • DTXSID80979568
    • 15718-49-7
    • 9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one
    • 2-Hydroxy-4-(6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one
    • 23G
    • 2',3'-CYCLIC GUANYLIC ACID
    • Guanosine-2',3'-cyclic-monophosphate
    • SCHEMBL4063650
    • 634-02-6
    • 2',3'-cGMP
    • guanosine 2',3'-cyclic monophosphate
    • 2',3' cGMP
    • 34DF8A42-40BB-441B-A058-8E0008232C94
    • O(2'),O(3')-hydroxyphosphoryl-guanosine
    • cyclic 2',3'-(hydrogen phosphate)-Guanosine
    • 2-amino-9-[(3ar,4r,6r,6ar)-2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1,9-dihydro-6h-purin-6-one
    • VGU8ZU3AM5
    • 9-((3AR,4R,6R,6AR)-2-HYDROXY-6-(HYDROXYMETHYL)-2-OXO-3A,4,6,6A-TETRAHYDROFURO(3,4-D)(1,3,2)DIOXAPHOSPHOL-4-YL)-2-AMINO-1H-PURIN-6-ONE
    • cyclic guanosine 2',3'-monophosphate
    • Q27103546
    • 2-amino-9-[(2S,3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one
    • EINECS 211-203-0
    • UASRYODFRYWBRC-UUOKFMHZSA-N
    • Inchi: InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
    • InChI-sleutel: UASRYODFRYWBRC-UUOKFMHZSA-N
    • LACHT: C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

Berekende eigenschappen

  • Exacte massa: 345.04743474g/mol
  • Monoisotopische massa: 345.04743474g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 616
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 171Ų
  • XLogP3: -3.4
Aanbevolen leveranciers
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd